2-Methyl-4-(4-methylphenyl)pyrrolidine
Overview
Description
2-Methyl-4-(4-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by a pyrrolidine ring substituted with a methyl group at the second position and a 4-methylphenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For example, the reaction of 4-methylbenzaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(4-methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylpyrrolidine: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)pyrrolidine: Similar structure but lacks the methyl group on the pyrrolidine ring.
Uniqueness
2-Methyl-4-(4-methylphenyl)pyrrolidine is unique due to the presence of both a methyl group on the pyrrolidine ring and a 4-methylphenyl group. This dual substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other pyrrolidine derivatives.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-6,10,12-13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMYNSFQWWMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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